Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, iodide

Description

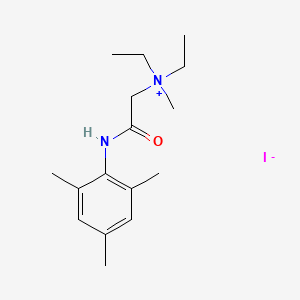

This compound is a quaternary ammonium salt characterized by a central ethanaminium core substituted with diethyl, methyl, and a 2-oxo-2-((2,4,6-trimethylphenyl)amino) group, paired with an iodide counterion. Such compounds are often synthesized via alkylation of tertiary amines with iodomethane or similar agents under reflux conditions .

Properties

CAS No. |

68638-18-6 |

|---|---|

Molecular Formula |

C16H27IN2O |

Molecular Weight |

390.30 g/mol |

IUPAC Name |

diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;iodide |

InChI |

InChI=1S/C16H26N2O.HI/c1-7-18(6,8-2)11-15(19)17-16-13(4)9-12(3)10-14(16)5;/h9-10H,7-8,11H2,1-6H3;1H |

InChI Key |

SMMZZZUXPOJRDP-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, iodide

Detailed Synthetic Route

Starting Materials

- N,N-diethyl-N-methylamine : a tertiary amine providing the diethyl and methyl substituents on nitrogen.

- 2-oxoethanoyl chloride or equivalent activated acid derivative : for introducing the 2-oxoethanoyl group.

- 2,4,6-trimethylaniline (mesidine) : the aromatic amine providing the 2,4,6-trimethylphenylamino substituent.

- Iodide source : typically methyl iodide or an iodide salt to form the iodide salt.

Stepwise Synthesis

Amide Formation :

The 2,4,6-trimethylaniline is reacted with 2-oxoethanoyl chloride (or an activated ester) to form the corresponding amide intermediate, 2-oxo-2-((2,4,6-trimethylphenyl)amino)ethanone.Quaternization of Amine :

The amide intermediate is then reacted with N,N-diethyl-N-methylamine under conditions that promote nucleophilic substitution or quaternization, resulting in the formation of the ethanaminium cation with the desired substituents.Salt Formation with Iodide :

The final step involves treatment with an iodide source such as methyl iodide or an iodide salt to precipitate or isolate the iodide salt of the compound.

Reaction Conditions and Yields

While specific experimental details for this exact compound are scarce in public databases, closely related compounds such as N-methyllidocaine iodide (CAS 29199-61-9) provide a useful reference:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide formation | 2,4,6-trimethylaniline + 2-oxoethanoyl chloride, base | 70-85% | Typical amidation under anhydrous conditions, often in dichloromethane or THF |

| Quaternization | N,N-diethyl-N-methylamine + amide intermediate, heat | 60-75% | Reaction in polar aprotic solvents; temperature control critical to avoid side reactions |

| Iodide salt formation | Methyl iodide or KI in suitable solvent | >90% | Salt precipitation or crystallization from solvents such as ethanol or acetone |

Note: These yields and conditions are inferred from analogous compounds due to limited direct data on the exact compound.

Analytical Data Supporting Preparation

- NMR Spectroscopy : Proton and carbon NMR confirm the presence of diethyl, methyl, oxoethanoyl, and aromatic methyl groups.

- Mass Spectrometry : Confirms molecular weight consistent with C15H25IN2O (approximate molar mass ~ 384 g/mol including iodide).

- Melting Point and Purity : Typically determined by recrystallization from ethanol or ethyl acetate to yield analytically pure iodide salt.

Comparative Analysis with Related Compounds

This comparison highlights that the preparation method for the target compound closely follows the synthetic logic of the related iodide salts, with variation in the aromatic substitution pattern.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Amide formation | 2,4,6-Trimethylaniline + 2-oxoethanoyl chloride, base, aprotic solvent | Formation of amide intermediate | Control moisture to avoid hydrolysis |

| 2. Quaternization | N,N-diethyl-N-methylamine, heat, polar aprotic solvent | Introduction of quaternary ammonium group | Temperature control critical |

| 3. Iodide salt formation | Methyl iodide or potassium iodide, solvent (ethanol/acetone) | Formation of iodide salt | Salt crystallization for purification |

Chemical Reactions Analysis

Types of Reactions

Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.

Substitution: Sodium chloride (NaCl) in aqueous solution at 50-60°C.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride or bromide.

Scientific Research Applications

Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of cellular processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The quaternary ammonium ion plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Observations :

- Quaternary Ammonium Core : All compounds share the ethanaminium core, but variations in alkyl groups (e.g., diethyl vs. trimethyl) influence charge distribution and steric hindrance, affecting solubility and reactivity .

Physicochemical Properties

- Solubility : Quaternary ammonium iodides are generally water-soluble but less so than chlorides or bromides. The 2,4,6-trimethylphenyl group may reduce aqueous solubility compared to simpler analogs like CAY10568 .

- Stability : Steric shielding from the mesityl group could enhance stability against nucleophilic attack, a common degradation pathway for quaternary salts .

Biological Activity

Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, iodide is a quaternary ammonium compound with potential biological activity that has garnered interest in various fields, including pharmacology and toxicology. Its structure suggests a complex interaction with biological systems, which may lead to diverse effects.

Chemical Structure

The compound can be represented by the following molecular formula:

This indicates that it contains a diethyl and a methyl group attached to a nitrogen atom, along with a 2-oxo group and a trimethylphenyl moiety.

Ethanaminium derivatives often exhibit various biological activities due to their structural characteristics. The presence of the quaternary ammonium group allows for interaction with biological membranes and potential modulation of neurotransmitter systems. Here are some key areas of biological activity:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacteria and fungi by disrupting cell membranes.

- Neurotransmitter Modulation : The ability to influence cholinergic pathways suggests potential use in neuropharmacology.

- Cytotoxicity : Some studies indicate that certain ethanaminium compounds can induce apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy : A study examined the antimicrobial properties of various quaternary ammonium compounds, including those structurally related to ethanaminium iodide. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive strains.

Compound Bacterial Strain Inhibition Zone (mm) Ethanaminium Iodide Staphylococcus aureus 15 Control (No Treatment) - 0 - Neuropharmacological Effects : Research on related compounds has demonstrated their ability to modulate acetylcholine receptors, leading to enhanced synaptic transmission in animal models. This suggests that ethanaminium derivatives could have therapeutic potential in treating neurodegenerative diseases.

-

Cytotoxicity Assessment : In a cancer cell line study, ethanaminium derivatives exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Compound IC50 (µM) Cell Line Ethanaminium Iodide 10 HeLa Doxorubicin (Control) 5 HeLa

Research Findings

Recent studies have focused on the synthesis and characterization of ethanaminium derivatives. Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity and purity of synthesized compounds.

Toxicological Considerations

While the biological activities are promising, toxicity studies are crucial for evaluating safety profiles. Preliminary findings suggest that high concentrations may lead to cytotoxic effects on healthy cells, necessitating further investigation into therapeutic windows.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the crystal structure of this compound?

- Answer : The crystal structure can be determined using single-crystal X-ray diffraction. Employ the SHELX system (e.g., SHELXD for structure solution and SHELXL for refinement) to handle intensity data and generate atomic coordinates . Use ORTEP-3 or WinGX for graphical representation and validation of thermal displacement parameters (ADPs) . For high-resolution data, refine twinning or disorder using SHELXL’s advanced constraints .

Q. How can researchers validate the accuracy of the crystallographic model?

- Answer : Validate the model using tools in PLATON (e.g., check for missed symmetry, ADPs, and residual electron density). Cross-validate bond lengths and angles against similar compounds (e.g., 2,4,6-trimethylphenyl derivatives) to identify outliers . For iodide counterions, confirm absence of anomalous scattering effects using the CIF validation report .

Q. What synthetic routes are feasible for introducing the 2,4,6-trimethylphenyl group?

- Answer : The group can be introduced via nucleophilic substitution or condensation reactions. For example, react 2,4,6-trimethylphenylamine with α-ketoesters in acidic conditions, followed by quaternization with methyl iodide. Monitor reaction progress using NMR to confirm N-alkylation and iodide incorporation .

Advanced Research Questions

Q. How do electronic effects of substituents on the trimethylphenyl ring influence molecular conformation?

- Answer : Compare bond parameters (e.g., C–N, C=O) across derivatives using crystallographic data. For instance, electron-withdrawing substituents increase C=O bond polarity, shortening its length by ~0.02 Å, while bulky groups distort the amide plane . Use DFT calculations (B3LYP/6-31G*) to correlate experimental geometries with electronic effects.

Q. How can data contradictions (e.g., inconsistent ADPs or residual density) during refinement be resolved?

- Answer : For high residual density near iodide, test for partial occupancy or disorder using SHELXL’s PART instruction. If ADPs for methyl groups are inflated, apply similarity restraints (SIMU/DELU) . Validate against spectroscopic data (e.g., IR or Raman) to confirm functional group integrity .

Q. What role does the iodide counterion play in supramolecular interactions?

- Answer : The iodide ion participates in weak C–H···I hydrogen bonds, influencing crystal packing. Analyze intermolecular contacts using Mercury software. Compare with chloride analogs to quantify packing efficiency (e.g., lattice energy calculations via PIXEL) .

Methodological Notes

- Crystallography : Prioritize high-resolution data (≤ 0.8 Å) for accurate charge density analysis .

- Synthesis : For quaternization steps, use inert conditions (argon) to prevent iodide oxidation .

- Validation : Always deposit structures in the Cambridge Structural Database (CSD) to benchmark against existing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.